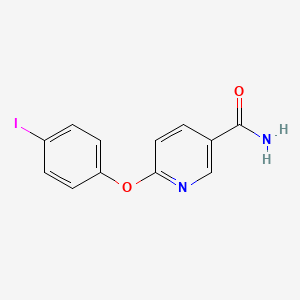

6-(4-Iodo-phenoxy)-nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-iodophenoxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O2/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-15-11)12(14)16/h1-7H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKPJEGINOPHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 6 4 Iodo Phenoxy Nicotinamide and Analogues

Retrosynthetic Analysis of the 6-(4-Iodo-phenoxy)-nicotinamide Core

A retrosynthetic analysis of the target molecule, 6-(4-iodo-phenoxy)-nicotinamide, reveals two primary bond disconnections that guide the synthetic strategy. The most logical disconnection is at the ether linkage, separating the nicotinamide (B372718) core from the 4-iodophenoxy moiety. This suggests a convergent synthesis where the two key fragments, a 6-halonicotinamide derivative and 4-iodophenol, are prepared separately and then coupled.

A second disconnection can be considered at the carbon-iodine bond of the phenyl ring. This implies a strategy where the 6-phenoxy-nicotinamide is first assembled, followed by a regioselective iodination of the terminal phenyl ring. The feasibility of each approach depends on the availability of starting materials and the efficiency of the respective chemical reactions.

Key Synthetic Methodologies for Constructing the Aryloxy-Nicotinamide Linkage

The formation of the ether bond between the pyridine (B92270) ring of the nicotinamide and the phenolic moiety is a critical step in the synthesis. Two principal methodologies are commonly employed for this transformation: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a well-established method for forming aryl ethers. libretexts.org In the context of synthesizing 6-phenoxy-nicotinamide derivatives, this typically involves the reaction of a 6-halonicotinamide, most commonly 6-chloronicotinamide (B47983), with a phenol (B47542) in the presence of a base. nih.govmdpi.com

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions relative to the nitrogen atom. stackexchange.comechemi.comquora.com The presence of an electron-withdrawing group, such as the nicotinamide functionality, further activates the ring towards SNAr. The reaction proceeds via a high-energy anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. stackexchange.comechemi.com

The general mechanism involves the attack of the phenoxide, generated in situ by the base, on the carbon atom bearing the halogen. This is typically the rate-determining step. echemi.com The subsequent loss of the halide ion restores the aromaticity of the pyridine ring, yielding the desired aryloxy-nicotinamide product. youtube.com

Table 1: Examples of SNAr Reactions for Aryloxy-Nicotinamide Synthesis

| 6-Halonicotinamide Derivative | Phenol | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 6-Chloronicotinamide | 4-Iodophenol | K2CO3 | DMF | 100 °C | 6-(4-Iodo-phenoxy)-nicotinamide |

| 6-Chloronicotinic acid | 3,4-Dichlorophenol | Cs2CO3 | DMF | 80 °C | 5-(3,4-Dichloro-phenoxy)-nicotinic acid |

| 5,6-Dichloronicotinic acid | 2,2,2-Trifluoroethanol | Base | Organic Solvent | 20-150 °C | 6-(2,2,2-Trifluoro-ethoxy)-5-chloro-nicotinic acid google.com |

Note: This table is illustrative and specific reaction conditions may vary.

Transition Metal-Catalyzed Coupling Reactions for Phenoxy Ether Formation

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of diaryl ethers, often under milder conditions than traditional SNAr or Ullmann condensations. organic-chemistry.orgnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has been extended to the formation of C-O bonds, providing a versatile method for synthesizing aryl ethers. organic-chemistry.orgwikipedia.org

The catalytic cycle of the Buchwald-Hartwig ether synthesis typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol or phenol and subsequent reductive elimination to afford the ether product and regenerate the Pd(0) catalyst. wikipedia.org A variety of palladium catalysts and ligands have been developed to facilitate this transformation with a broad range of substrates. organic-chemistry.orgunistra.fr

The Ullmann condensation, a classical copper-catalyzed reaction, is another important method for forming C-O bonds. wikipedia.orgorganic-chemistry.orgmagtech.com.cn While traditional Ullmann reactions often require harsh conditions, modern modifications using soluble copper catalysts and various ligands have made this a more practical and widely used method. nih.govwikipedia.orgresearchgate.net The reaction generally involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. wikipedia.org

Table 2: Comparison of Transition Metal-Catalyzed Etherification Methods

| Reaction | Catalyst System | Key Features |

|---|---|---|

| Buchwald-Hartwig Ether Synthesis | Palladium catalyst (e.g., Pd(OAc)2) with a phosphine (B1218219) ligand (e.g., XPhos, t-BuXPhos) unistra.fr | Mild reaction conditions, broad substrate scope, high functional group tolerance. wikipedia.org |

| Ullmann Condensation | Copper catalyst (e.g., CuI, Cu(OTf)2) often with a ligand (e.g., phenanthroline, BINAM) nih.gov | Often requires higher temperatures than palladium-catalyzed reactions, but can be effective for certain substrates. wikipedia.org |

Incorporation of the 4-Iodo Phenyl Moiety

The introduction of the iodine atom at the 4-position of the phenyl ring can be achieved either before or after the formation of the ether linkage.

Directed Iodination Strategies

Direct iodination of the 6-phenoxy-nicotinamide precursor is a potential route. Electrophilic aromatic substitution is the fundamental mechanism for this transformation. uvic.ca However, direct iodination of aromatic compounds with molecular iodine can be challenging due to the low electrophilicity of iodine and the formation of HI, which can cause side reactions. babafaridgroup.edu.inmasterorganicchemistry.com

To overcome these limitations, various activating reagents and conditions have been developed. These include the use of an oxidizing agent, such as nitric acid or N-Iodosuccinimide (NIS), in the presence of a catalyst. babafaridgroup.edu.inorganic-chemistry.orgwikipedia.org For activated aromatic rings, such as phenols and anilines, milder conditions can be employed. organic-chemistry.org The regioselectivity of the iodination is directed by the existing substituents on the aromatic ring. In the case of a phenoxy group, which is an ortho-, para-director, a mixture of isomers is possible. However, steric hindrance from the bulky aryloxy-nicotinamide group may favor iodination at the less hindered para-position. Nickel-catalyzed C-H iodination with molecular iodine has also been reported as a directed approach. rsc.org

Table 3: Common Reagents for Electrophilic Iodination

| Reagent System | Substrate Type | Key Features |

|---|---|---|

| I2 / HNO3 in Acetic Acid | Activated aromatic compounds | High yields at room temperature. babafaridgroup.edu.in |

| N-Iodosuccinimide (NIS) | Electron-rich arenes | Mild conditions, often used with a Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.org |

| I2 / Oxidizing Agent (e.g., HIO3, H2SO4) | Deactivated arenes | Powerful reagent for less reactive substrates. wikipedia.org |

| I2 / TBHP | Aryl ketones | Iodine-catalyzed self-intermolecular oxidative coupling. beilstein-journals.org |

Cross-Coupling Approaches for Aryl-Iodine Bond Formation (e.g., Suzuki-Miyaura Coupling)

A more controlled and often preferred method for introducing the 4-iodo-phenyl moiety is through a cross-coupling reaction, starting with a pre-functionalized building block. The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgacs.org

In this strategy, a boronic acid or ester derivative of the 6-phenoxy-nicotinamide could be coupled with a suitable iodine-containing aryl partner. Alternatively, and more commonly, a 6-(4-boronic acid phenoxy)-nicotinamide could be coupled with a source of electrophilic iodine. However, a more direct approach involves the Suzuki-Miyaura coupling of a 6-halonicotinamide with 4-iodophenylboronic acid. This directly assembles the desired carbon-carbon and carbon-oxygen framework in a highly convergent manner. nih.govnih.govfrontiersin.org

The catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the coupled product and regenerate the catalyst. libretexts.org This reaction is known for its high functional group tolerance and has been successfully applied in the synthesis of complex molecules, including poly-functionalized pyridines. rsc.org

Synthesis of Structural Analogues and Derivatives of 6-(4-Iodo-phenoxy)-nicotinamide

The synthesis of analogues of 6-(4-Iodo-phenoxy)-nicotinamide can be systematically approached by modifying three key regions of the molecule: the nicotinamide ring, the phenoxy ring, and the ether linker that connects them. These modifications are crucial for establishing structure-activity relationships (SAR) and optimizing the compound's properties for a specific biological target.

Modifications on the Nicotinamide Ring

The nicotinamide moiety is a versatile scaffold that can be altered to influence the molecule's binding affinity, selectivity, and pharmacokinetic profile. While specific examples for the direct modification of the nicotinamide ring on 6-(4-Iodo-phenoxy)-nicotinamide are not extensively detailed in the provided search results, general synthetic methodologies for pyridine and nicotinamide derivatives can be applied.

The introduction of various substituents on the pyridine ring can be achieved through several established synthetic routes. For instance, functionalization can be performed on a pre-formed 6-chloronicotinamide derivative before the coupling with 4-iodophenol. Alternatively, modifications can be made to the fully assembled 6-(4-Iodo-phenoxy)-nicotinamide, although this might be more challenging due to the potential for competing reactions on the phenoxy ring.

Potential modifications could include the introduction of small alkyl or aryl groups, halogens, or nitrogen-containing functional groups. These changes can alter the electronic properties and steric profile of the nicotinamide head, potentially leading to improved interactions with the target protein.

Substitutions on the Phenoxy Ring

The phenoxy ring of 6-(4-Iodo-phenoxy)-nicotinamide is a prime target for structural modifications to explore SAR. A study on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, which share a similar core structure, provides valuable insights into the synthetic strategies for phenoxy ring substitutions. nih.gov In this study, various substituents were introduced at the 4-position of the phenoxy ring.

The general synthetic approach involves the coupling of a substituted phenol with a 6-halonicotinamide derivative. For example, to introduce a benzyloxy group, 4-(benzyloxy)phenol can be reacted with 6-chloronicotinic acid in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting carboxylic acid can then be converted to the corresponding amide.

A variety of substituents can be introduced on the phenoxy ring, including but not limited to:

Alkoxy groups: Introduction of different alkoxy chains can modulate the lipophilicity of the molecule.

Substituted benzyl (B1604629) groups: As demonstrated in the study of NCX inhibitors, the introduction of substituted benzyl ethers at the 4-position of the phenoxy ring can significantly impact biological activity. nih.gov

Halogens: The placement of halogens can influence both the electronic properties and the binding interactions of the molecule.

The table below summarizes some examples of substitutions on the phenoxy ring based on analogous structures.

Table 1: Examples of Substitutions on the Phenoxy Ring of 6-Phenoxynicotinamide (B12127878) Analogues

| Substituent at 4-position of Phenoxy Ring | Resulting Analogue | Reference |

| -OH | 6-(4-Hydroxy-phenoxy)-nicotinamide | nih.gov |

| -OCH2Ph | 6-(4-Benzyloxy-phenoxy)-nicotinamide | nih.gov |

| -OCH2-(3-F-Ph) | 6-{4-[(3-Fluorobenzyl)oxy]phenoxy}nicotinamide | nih.gov |

Variations in the Linker Region

The ether linkage between the nicotinamide and phenoxy rings is another critical element for structural modification. While direct examples of varying this linker in 6-(4-Iodo-phenoxy)-nicotinamide are not explicitly available in the search results, general principles of organic synthesis can be applied to propose potential modifications.

One approach to vary the linker is to replace the ether oxygen with other atoms or functional groups. For instance, a thioether linkage could be introduced by reacting a 6-halonicotinamide with a 4-iodothiophenol. This would alter the bond angle and electronic properties of the linker.

Radiosynthetic Considerations for Iodo-labeled Nicotinamide Derivatives (e.g., for Preclinical Imaging Probes)

The presence of an iodine atom in 6-(4-Iodo-phenoxy)-nicotinamide makes it an attractive candidate for the development of radiolabeled imaging probes for techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The choice of iodine isotope is critical, with 123I being suitable for SPECT imaging and 124I for PET imaging.

The most common method for introducing a radioiodine atom into an aromatic ring is through electrophilic radioiododestannylation of a trialkyltin precursor. This method offers high radiochemical yields and specific activity. For the synthesis of a radiolabeled version of 6-(4-Iodo-phenoxy)-nicotinamide, a key precursor would be the corresponding trimethylstannyl derivative, 6-(4-trimethylstannyl-phenoxy)-nicotinamide.

The general radiosynthetic procedure would involve the following steps:

Preparation of the Precursor: The trimethylstannyl precursor can be synthesized from the iodo-compound via a palladium-catalyzed reaction with hexamethylditin.

Radioiodination: The precursor is then reacted with a source of radioiodide, such as Na[123I]I or Na[124I]I, in the presence of an oxidizing agent. Common oxidizing agents include chloramine-T, Iodogen, or peracetic acid.

Purification: The radiolabeled product is then purified from the reaction mixture, typically using High-Performance Liquid Chromatography (HPLC).

This approach has been successfully applied to the radiosynthesis of other iodo-containing radioligands.

The table below summarizes key aspects of radiosynthetic considerations.

Table 2: Radiosynthetic Considerations for Iodo-labeled Nicotinamide Derivatives

| Aspect | Details |

| Radionuclides | 123I (for SPECT), 124I (for PET), 125I (for in vitro and preclinical studies) |

| Precursor | 6-(4-Trimethylstannyl-phenoxy)-nicotinamide |

| Radiolabeling Method | Electrophilic radioiododestannylation |

| Oxidizing Agents | Chloramine-T, Iodogen, Peracetic acid |

| Purification | High-Performance Liquid Chromatography (HPLC) |

The development of such radiolabeled probes would enable non-invasive in vivo imaging, providing valuable information on the biodistribution and target engagement of this class of compounds.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 6 4 Iodo Phenoxy Nicotinamide Analogues

Impact of the 4-Iodo-phenoxy Substituent on Biological Efficacy

The 4-iodo-phenoxy group is a critical component for the biological activity of this class of compounds. While direct SAR studies exclusively focused on the 4-iodo substituent are limited in publicly available research, the presence of a halogen at the 4-position of the phenoxy ring is a common feature in many potent enzyme inhibitors. The iodine atom, being large and lipophilic, can significantly influence the binding affinity of the molecule to its target protein. It is capable of forming halogen bonds, a type of non-covalent interaction that can contribute to the stability of the ligand-protein complex. The position of the substituent on the phenoxy ring is also crucial, with the 4-position often being optimal for fitting into the binding pocket of target enzymes.

Influence of Nicotinamide (B372718) Ring and Phenoxy Ring Substituents on Pharmacological Profile

The nicotinamide ring is a key pharmacophore, mimicking the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for enzymes like PARP. nih.gov The carboxamide group on the nicotinamide ring is essential for forming hydrogen bonds with amino acid residues in the active site of the target enzyme, such as Glycine and Serine. frontiersin.org

Substituents on both the nicotinamide and phenoxy rings can modulate the activity and selectivity of these compounds. For instance, in a series of related 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, the nature of the substituent on the amide group was found to significantly impact their inhibitory activity against the sodium-calcium exchanger (NCX). frontiersin.org A QSAR study on these analogues revealed that both the hydrophobicity and the shape of the substituent at the 3-position of the phenyl ring are important for inhibitory activity. frontiersin.org

For PARP-1 inhibitors, the general structural features include an aromatic ring and a carboxamide moiety, which are crucial for hydrogen bonding and π-stacking interactions within the enzyme's active site. nih.gov The design of various PARP inhibitors has often been based on mimicking the nicotinamide moiety of NAD+. nih.gov

The following table illustrates the inhibitory activity of some 6-phenoxynicotinamide (B12127878) analogues, highlighting the importance of substituents.

| Compound | Substituent (R) | Target | IC50 (µM) |

| 1 | H | NCX | >10 |

| 2 | 3-aminobenzyl | NCX | 0.24 |

| 3 | 4-aminobenzyl | NCX | 1.3 |

This table is illustrative and based on data for related nicotinamide derivatives to show the principle of substituent effects.

Stereochemical Considerations and Conformational Effects on Activity

While specific studies on the stereochemistry of 6-(4-Iodo-phenoxy)-nicotinamide are not widely available, it is a well-established principle in medicinal chemistry that the three-dimensional arrangement of a molecule is critical for its biological activity. For molecules with chiral centers, different enantiomers or diastereomers can exhibit vastly different potencies and pharmacological profiles.

Computational Approaches in SAR and QSAR Studies

Computational chemistry has become an indispensable tool in drug discovery for understanding SAR and developing QSAR models.

Molecular docking studies are used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov For 6-(4-Iodo-phenoxy)-nicotinamide analogues, docking into the active site of PARP-1 reveals key interactions. The nicotinamide moiety typically occupies the nicotinamide-binding pocket, forming hydrogen bonds with conserved residues like GLY863 and stacking with TYR896. nih.gov The phenoxy group extends towards a more solvent-exposed region, and the 4-iodo substituent can interact with hydrophobic pockets or form specific interactions like halogen bonds. nih.gov The crystal structure of PARP-1 bound to various inhibitors provides a basis for validating these docking models. rcsb.orgresearchgate.net

QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govfrontiersin.org These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For PARP-1 inhibitors, various QSAR models have been developed to predict their inhibitory potency. nih.govnih.gov These models can help in prioritizing the synthesis of new analogues with potentially improved activity. For instance, a QSAR study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives identified hydrophobicity (π) and shape (B(iv)) of the substituent as key descriptors for predicting inhibitory activity. frontiersin.org The development of robust and predictive QSAR models is crucial for the efficient design of novel and more potent inhibitors. researchgate.net

Mechanistic Elucidation of Biological Activities Associated with 6 4 Iodo Phenoxy Nicotinamide and Its Pharmacophore

Modulation of Enzyme Activity by 6-(4-Iodo-phenoxy)-nicotinamide Derivatives

The structural components of 6-(4-Iodo-phenoxy)-nicotinamide, namely the nicotinamide (B372718) and the substituted phenoxy group, serve as a versatile pharmacophore that interacts with several key enzymes involved in cellular signaling and pathology.

Sodium-Calcium Exchanger (NCX) Inhibition Mechanisms

The Sodium-Calcium Exchanger (NCX) is a critical membrane protein responsible for maintaining calcium homeostasis in cells, particularly in excitable cells like myocytes. wikipedia.org It typically extrudes one Ca2+ ion in exchange for three Na+ ions (forward mode), but can operate in reverse under conditions of high intracellular sodium or membrane depolarization, leading to a potentially detrimental influx of Ca2+. wikipedia.orgnih.gov This calcium overload is implicated in reperfusion injuries in the heart. nih.gov

Derivatives of 6-(4-Iodo-phenoxy)-nicotinamide have been synthesized and identified as a novel class of NCX inhibitors. nih.gov These compounds, featuring a benzyloxyphenoxy nicotinamide core, demonstrate potent inhibitory activity, particularly against the reverse mode of NCX. nih.govnih.gov For example, N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide, a derivative, is a potent inhibitor of reverse NCX activity with an IC50 value of 0.24 microM. nih.gov The inhibitory mechanism of this class of compounds is linked to the rate of Na+-dependent inactivation, making them more effective under the pathological conditions that promote the reverse mode of the exchanger. nih.gov Quantitative structure-activity relationship (QSAR) studies have shown that the inhibitory potency of these derivatives depends on the hydrophobicity and shape of substituents on the phenyl ring. nih.gov

Blockade of the NCX by such inhibitors has been shown to suppress the growth of certain cancer cells, like melanoma, by elevating intracellular Ca2+ levels and inducing cell cycle arrest and apoptosis. nih.gov

Table 1: Examples of NCX Inhibitors with Nicotinamide or Related Scaffolds

| Compound Name | Structure | Target | Activity |

|---|---|---|---|

| N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide | Nicotinamide derivative | Reverse NCX | IC50 = 0.24 µM nih.gov |

| KB-R7943 | Benzyloxyphenyl derivative | Reverse NCX | Prototype inhibitor nih.govrndsystems.com |

| SN-6 | Thiazolidine derivative | Reverse NCX | Selective inhibitor nih.govnih.gov |

Glycogen Synthase Kinase-3 (GSK-3) Modulatory Effects

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. nih.govacs.org Its dysregulation is linked to various diseases, including neurodegenerative disorders like Alzheimer's disease, type II diabetes, and certain cancers. acs.orgnih.gov

The nicotinamide pharmacophore is a key structural feature in the development of GSK-3 inhibitors. A class of isonicotinamides, which are isomers of nicotinamide, has been identified as potent and highly selective GSK-3 inhibitors. nih.govacs.org These compounds have demonstrated oral activity in animal models of Alzheimer's disease. nih.gov In silico studies, including 3D-QSAR and molecular docking, have been employed to design novel isonicotinamide-based GSK-3β inhibitors with potentially high activity. rsc.org The regulation of GSK-3β is complex; for instance, its activity can be increased through dephosphorylation by protein phosphatase 2A (PP2A) in a complex with Akt and β-arrestin. nih.gov Inhibition of GSK-3β activity has been shown to disrupt the reconsolidation of drug-related memories, suggesting a therapeutic potential in addiction. frontiersin.org

Sirtuin (SIRT2) Deacetylase/Decanoylase Inhibition

Sirtuins are a family of NAD+-dependent deacetylases that regulate diverse biological processes, including gene silencing, metabolism, and lifespan. princeton.edunih.gov Nicotinamide, the core of the 6-(4-Iodo-phenoxy)-nicotinamide molecule, is a well-established noncompetitive inhibitor of sirtuins, including SIRT2. princeton.edu34.237.233

The mechanism of inhibition involves nicotinamide binding to a conserved pocket in the enzyme that is also involved in NAD+ binding. 34.237.233 This binding interferes with the deacetylation reaction by promoting a base-exchange reaction that regenerates NAD+ at the expense of deacetylation. princeton.edunih.gov Given that 6-(4-Iodo-phenoxy)-nicotinamide is a nicotinamide derivative, it is expected to exhibit inhibitory activity against sirtuins. The development of selective SIRT2 inhibitors based on nicotinamide scaffolds is an active area of research, with compounds based on a 3-aminobenzyloxy nicotinamide core showing promise. mdpi.comresearchgate.net Inhibition of SIRT2 has been proposed as a therapeutic strategy for neurodegenerative diseases and cancer. mdpi.com

Table 2: Nicotinamide-Based Sirtuin Inhibitors

| Compound | Target Sirtuin(s) | Mechanism |

|---|---|---|

| Nicotinamide | SIRT1, SIRT2, SIRT3, etc. | Noncompetitive inhibitor, binds to conserved C-pocket princeton.edu34.237.233 |

Other Enzymatic Targets (e.g., COX-2, HIV Integrase)

The versatile nicotinamide scaffold has also been explored for its potential to inhibit other enzymes.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a key role in inflammation. Novel series of compounds derived from nicotinic acid (an isomer of nicotinamide) have been synthesized and evaluated as potential anti-inflammatory agents. nih.gov Some of these derivatives showed potent and preferential COX-2 inhibition over COX-1, with activity comparable to the selective COX-2 inhibitor celecoxib. nih.gov Molecular docking studies suggest these compounds interact favorably with the COX-2 active site. nih.gov This indicates that the broader nicotinoyl pharmacophore has potential for the development of selective COX-2 inhibitors.

HIV Integrase: HIV integrase is an essential enzyme for viral replication, making it a key target for antiretroviral therapy. nih.govnih.gov Many potent integrase inhibitors are diketo acids or their bioisosteres, which chelate divalent metal ions in the enzyme's active site. nih.govresearchgate.net While direct evidence linking 6-(4-Iodo-phenoxy)-nicotinamide to HIV integrase inhibition is not established, the general field of enzyme inhibition often involves repurposing and modifying known pharmacophores. The nicotinamide structure itself has not been a primary scaffold for HIV integrase inhibitors, which have focused more on structures like 8-hydroxy- nih.govprinceton.edu-naphthyridine-7-carboxamide. researchgate.net

Receptor Interactions and Signal Transduction Pathways

Beyond direct enzyme modulation, the pharmacophore of 6-(4-Iodo-phenoxy)-nicotinamide suggests potential interactions with specific cell surface receptors.

Purinergic Receptor (e.g., P2Y1, A2B) Ligand Binding

Purinergic receptors are a family of receptors activated by extracellular nucleotides like ATP and its breakdown product, adenosine (B11128). They are divided into P1 (adenosine) receptors and P2 (ATP/ADP/UTP) receptors, which are further subdivided into P2X and P2Y subtypes. nih.gov These receptors are involved in a vast array of physiological processes. nih.gov

The P2Y1 receptor, activated by ADP, is involved in processes like platelet aggregation and vasodilation. nih.govguidetopharmacology.org While direct binding of 6-(4-Iodo-phenoxy)-nicotinamide to P2Y1 has not been documented, the nicotinamide moiety is a component of NAD+, a molecule that can be released and act on certain P2Y receptors. Furthermore, the A2B adenosine receptor, a P1 type, works in concert with P2Y receptors to protect endothelial cells from hypoxia. nih.gov The structural similarity of the iodo-phenoxy group to moieties found in known adenosine receptor ligands suggests a potential for interaction. For instance, N6-(3-iodo-4-hydroxyphenyl)isopropyladenosine, which contains an iodo-hydroxyphenyl group, is a known high-affinity ligand for A1 adenosine receptors. This structural parallel raises the possibility that 6-(4-Iodo-phenoxy)-nicotinamide or its derivatives could act as ligands for purinergic receptors, although this requires experimental validation.

Table of Compounds Mentioned

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Currently, there is a lack of direct scientific evidence in the public domain specifically identifying 6-(4-Iodo-phenoxy)-nicotinamide as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, and its agonists are used to treat hyperlipidemia. While various synthetic compounds are known to activate PPARα, dedicated studies on 6-(4-Iodo-phenoxy)-nicotinamide's interaction with this receptor are not presently available in published literature.

Impact on Cellular Homeostasis and Metabolic Pathways

The influence of 6-(4-Iodo-phenoxy)-nicotinamide on fundamental cellular processes is an area of active investigation. The following sections explore potential mechanisms based on related molecular structures and the known functions of its constituent parts.

Calcium Ion Regulation

Direct research on the effect of 6-(4-Iodo-phenoxy)-nicotinamide on calcium ion regulation is not currently available. However, a study on a series of structurally similar compounds, 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, identified them as inhibitors of the sodium-calcium exchanger (NCX). nih.gov The NCX is a critical membrane protein involved in maintaining calcium homeostasis in cells, particularly in myocytes. nih.gov Inhibition of the reverse mode of NCX by these related compounds suggests a potential, though unconfirmed, role for molecules with a 6-phenoxy-nicotinamide scaffold in modulating intracellular calcium levels. nih.gov Further research is necessary to determine if 6-(4-Iodo-phenoxy)-nicotinamide shares this activity.

Glucose Uptake and Insulin (B600854) Sensitivity Pathways

Specific data on the direct effects of 6-(4-Iodo-phenoxy)-nicotinamide on glucose uptake and insulin signaling pathways are not detailed in current scientific literature. The nicotinamide component, a form of vitamin B3, is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a coenzyme central to cellular metabolism. While some studies have explored the complex relationship between NAD+ levels and insulin sensitivity, the precise contribution of the 6-(4-iodo-phenoxy) substitution to these pathways remains to be elucidated.

NAD+ Metabolism and Related Processes (Nicotinamide's Role)

The nicotinamide moiety of 6-(4-Iodo-phenoxy)-nicotinamide is a well-established precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+) through salvage pathways. researchgate.netnih.gov NAD+ is a critical coenzyme for numerous metabolic reactions, including glycolysis and the citric acid cycle, and serves as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). researchgate.netnih.gov These enzymes are integral to a wide array of cellular functions, including DNA repair, gene expression, and cellular stress responses. researchgate.netnih.gov A decline in NAD+ levels is associated with aging and various metabolic diseases. nih.govgoogle.com Therefore, by potentially influencing the intracellular NAD+ pool, the nicotinamide component of 6-(4-Iodo-phenoxy)-nicotinamide could theoretically impact these fundamental cellular processes.

Cellular Senescence Modulation in Preclinical Models

The role of nicotinamide in modulating cellular senescence, the process of irreversible cell cycle arrest, has been explored in preclinical studies. Senescent cells accumulate with age and contribute to age-related pathologies. google.com Studies have shown that nicotinamide and its derivatives, such as nicotinamide mononucleotide (NMN), can influence cellular senescence. nih.govgoogle.com For instance, NMN has been shown to ameliorate cellular senescence in retinal pigment epithelial cells by restoring NAD+ levels. google.com While these findings highlight the potential of nicotinamide-containing compounds to impact cellular senescence, specific preclinical studies on 6-(4-Iodo-phenoxy)-nicotinamide are required to determine its direct effects.

Antioxidant and Anti-inflammatory Mechanisms

The potential antioxidant and anti-inflammatory properties of 6-(4-Iodo-phenoxy)-nicotinamide can be inferred from the known activities of its nicotinamide component. Nicotinamide has demonstrated antioxidant effects by protecting against oxidative damage in various experimental models. It has also been shown to possess anti-inflammatory properties, in some cases by inhibiting the production of pro-inflammatory cytokines. nih.gov One study on a different nicotinamide derivative, N-nicotinoyl dopamine, also highlighted its antioxidant activity. The contribution of the 4-iodo-phenoxy group to these potential activities is an area for future investigation.

Advanced Research Perspectives and Future Directions for 6 4 Iodo Phenoxy Nicotinamide Research

Development of Next-Generation Analogues with Improved Potency and Selectivity

The development of next-generation analogues of 6-(4-Iodo-phenoxy)-nicotinamide is a critical step towards translating this chemical scaffold into a viable therapeutic candidate. The primary goals of such endeavors are to enhance its potency against its designated biological target and to improve its selectivity profile, thereby minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the core structure of 6-(4-Iodo-phenoxy)-nicotinamide and evaluating the biological activity of the resulting analogues, researchers can identify key pharmacophoric features. For instance, modifications to the nicotinamide (B372718), phenoxy, and iodo moieties can provide insights into the molecular interactions governing target binding. A recent study on nicotinamide derivatives as antifungal agents highlighted the importance of the position of substituents on the molecule for its biological activity. nih.gov

The synthesis of a focused library of analogues would be a key strategy. This could involve, for example, the replacement of the iodo group with other halogens or small lipophilic groups to probe the impact on potency and cell permeability. Furthermore, altering the substitution pattern on the phenoxy ring could lead to improved interactions within the target's binding pocket. A study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as NCX inhibitors demonstrated that the hydrophobicity and shape of substituents significantly influence inhibitory activity. nih.gov

The following table outlines potential modifications and their rationale for generating next-generation analogues of 6-(4-Iodo-phenoxy)-nicotinamide.

| Modification Site | Potential Modifications | Rationale |

| Iodo Group (4-position of phenoxy ring) | -F, -Cl, -Br, -CH3, -CF3 | To investigate the role of halogen bonding and lipophilicity in target engagement. |

| Phenoxy Linker | Ether to thioether or amine linkage | To explore the impact of the linker on conformational flexibility and binding affinity. |

| Nicotinamide Ring | Substitution at other positions | To enhance target-specific interactions and modulate physicochemical properties. |

| Amide Group of Nicotinamide | Conversion to bioisosteres (e.g., tetrazole) | To improve metabolic stability and pharmacokinetic parameters. |

Through iterative cycles of design, synthesis, and biological evaluation, it is anticipated that analogues with superior potency and selectivity can be identified, paving the way for further preclinical development.

Exploration of Novel Therapeutic Indications based on Mechanistic Insights

A thorough understanding of the mechanism of action of 6-(4-Iodo-phenoxy)-nicotinamide is paramount for exploring its full therapeutic potential. While the initial target may be known, identifying the broader signaling pathways modulated by the compound can unveil novel therapeutic indications. For instance, many kinase inhibitors have found applications in diseases beyond their initial scope due to their effects on interconnected signaling cascades.

Elucidating the downstream effects of target engagement by 6-(4-Iodo-phenoxy)-nicotinamide is a key first step. This can be achieved through various cell-based assays that measure changes in signaling molecules, gene expression, and cellular phenotypes upon treatment with the compound. If, for example, 6-(4-Iodo-phenoxy)-nicotinamide is found to inhibit a specific kinase, its potential utility in various cancers or inflammatory diseases where that kinase is implicated could be explored. The identification of novel therapeutic targets in breast cancer, such as CDK4/6 and PARP, has led to the development of new treatment paradigms. nih.gov

Based on the hypothetical modulation of key signaling pathways by a potent and selective analogue of 6-(4-Iodo-phenoxy)-nicotinamide, the following table outlines potential novel therapeutic indications.

| Hypothetical Mechanism of Action | Potential Novel Therapeutic Indication | Rationale |

| Inhibition of a pro-inflammatory cytokine pathway | Rheumatoid Arthritis, Inflammatory Bowel Disease | Attenuation of chronic inflammation. |

| Modulation of a key enzyme in a metabolic pathway | Type 2 Diabetes, Metabolic Syndrome | Correction of metabolic dysregulation. |

| Induction of apoptosis in cancer cells | Various solid tumors and hematological malignancies | Selective killing of malignant cells. |

| Neuroprotective effects | Alzheimer's Disease, Parkinson's Disease | Prevention of neuronal cell death. |

Further preclinical studies in relevant animal models would be necessary to validate these new therapeutic hypotheses and to establish a proof-of-concept for clinical investigation.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of 6-(4-Iodo-phenoxy)-nicotinamide and its analogues, the integration of "omics" technologies is indispensable. These high-throughput approaches can provide an unbiased and comprehensive profile of the molecular changes induced by the compound within a biological system.

The primary omics technologies that would be employed include:

Genomics: To identify any potential genetic markers that may predict sensitivity or resistance to the compound.

Transcriptomics (e.g., RNA-Seq): To analyze changes in gene expression patterns following treatment, revealing the cellular pathways that are most significantly affected.

Proteomics: To identify changes in protein expression and post-translational modifications, providing direct insights into the compound's mechanism of action and potential off-target effects.

Metabolomics: To profile changes in the cellular metabolome, which can reveal unexpected effects on metabolic pathways.

The data generated from these omics studies can be integrated to construct a comprehensive picture of the compound's biological activity. For example, a change in the transcriptome might be correlated with a corresponding change in the proteome and metabolome, providing a multi-layered validation of a particular mechanistic hypothesis.

Computational Chemistry and Artificial Intelligence in Compound Design and Optimization

Computational chemistry and artificial intelligence (AI) are revolutionizing the field of drug discovery and offer powerful tools for the design and optimization of analogues of 6-(4-Iodo-phenoxy)-nicotinamide. nih.govresearchgate.netnih.govdig.watch These in silico methods can significantly accelerate the drug development process by prioritizing the synthesis of compounds with the highest probability of success.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of 6-(4-Iodo-phenoxy)-nicotinamide analogues with their biological activity. frontiersin.org These models can then be used to predict the potency of virtual compounds, guiding the selection of which analogues to synthesize. A study on nicotinamide derivatives as NCX inhibitors successfully utilized QSAR to understand the relationship between physicochemical properties and inhibitory activity. nih.gov

Molecular Docking and Dynamics: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of 6-(4-Iodo-phenoxy)-nicotinamide and its analogues. Molecular dynamics simulations can then be employed to assess the stability of the predicted binding poses and to understand the key intermolecular interactions.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on large datasets of chemical structures and biological activities to identify complex patterns that are not readily apparent to human researchers. youtube.com These models can be used for a variety of tasks, including predicting off-target effects, optimizing pharmacokinetic properties, and even de novo design of novel scaffolds with desired activities.

The following table summarizes the application of computational methods in the optimization of 6-(4-Iodo-phenoxy)-nicotinamide analogues.

| Computational Method | Application | Expected Outcome |

| QSAR | Predict the activity of virtual analogues. | Prioritization of synthetic targets. |

| Molecular Docking | Predict the binding mode to the target protein. | Understanding of key binding interactions. |

| Molecular Dynamics | Assess the stability of the compound-target complex. | Refinement of binding hypotheses. |

| AI/Machine Learning | Predict ADMET properties and off-target effects. | Improved drug-like properties and safety profile. |

Investigating Synergistic Effects with Established Therapies in Preclinical Models

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. nih.govnih.gov Investigating the synergistic effects of 6-(4-Iodo-phenoxy)-nicotinamide or its optimized analogues with established therapies could unlock new treatment paradigms and overcome mechanisms of drug resistance.

The rationale for combination therapy is to target multiple, often complementary, cellular pathways simultaneously. For example, if 6-(4-Iodo-phenoxy)-nicotinamide inhibits a key survival pathway in cancer cells, combining it with a cytotoxic chemotherapy agent could lead to a more profound and durable anti-tumor response. A study on the combination of niclosamide (B1684120) and doxorubicin (B1662922) demonstrated synergistic effects in breast cancer cells. mdpi.com

Preclinical models, both in vitro and in vivo, are essential for evaluating the potential of combination therapies. Checkerboard assays using cancer cell lines can be used to determine whether the combination of 6-(4-Iodo-phenoxy)-nicotinamide and another drug results in synergistic, additive, or antagonistic effects. Promising combinations can then be advanced to in vivo studies using animal models of disease to assess efficacy and safety.

Potential combination strategies for a hypothetical lead analogue of 6-(4-Iodo-phenoxy)-nicotinamide in oncology are outlined in the table below.

| Combination Partner | Rationale for Synergy | Preclinical Model |

| Standard-of-care chemotherapy | Targeting distinct but complementary pathways to induce cell death. | Cancer cell lines and patient-derived xenografts. |

| Targeted therapies (e.g., other kinase inhibitors) | Overcoming resistance mechanisms by blocking redundant signaling pathways. | Genetically engineered mouse models of cancer. |

| Immunotherapies (e.g., checkpoint inhibitors) | Enhancing the anti-tumor immune response by modulating the tumor microenvironment. | Syngeneic mouse models with a competent immune system. |

The successful demonstration of synergy in preclinical models would provide a strong rationale for advancing a combination therapy involving a 6-(4-Iodo-phenoxy)-nicotinamide analogue to clinical trials.

Q & A

Q. How can interdisciplinary approaches enhance the study of this compound’s mechanism of action?

- Methodological Answer :

- Collaborative Frameworks : Integrate medicinal chemistry (synthesis), biophysics (SPR/ITC), and omics (proteomics) data.

- Systems Biology : Build kinetic models of metabolic pathways affected by the compound using tools like COPASI.

- Open Science : Share datasets and protocols via platforms like GitHub or Figshare to enable cross-validation .

Q. Tables for Reference

| Synthetic Route Comparison | Yield (%) | Purity (%) | Key Analytical Method |

|---|---|---|---|

| Nucleophilic aromatic substitution | 65 | 97 | HPLC |

| Suzuki-Miyaura cross-coupling | 78 | 99 | NMR/HRMS |

| Computational Parameters for Docking |

|---|

| Force Field: CHARMM36 |

| Solvation Model: Generalized Born (GBSA) |

| Sampling Time: 100 ns |

| Software: AutoDock Vina/AMBER |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.